molecular formula C4H11ClS2 B14663863 Dimethyl[(methylsulfanyl)methyl]sulfanium chloride CAS No. 37539-98-3

Dimethyl[(methylsulfanyl)methyl]sulfanium chloride

Cat. No.: B14663863
CAS No.: 37539-98-3
M. Wt: 158.7 g/mol
InChI Key: TWNBYHVOHJTBIB-UHFFFAOYSA-M
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Description

Methylthiomethyl-dimethylsulfonium chloride is an organosulfur compound that features a sulfonium ion. This compound is notable for its role in organic synthesis, particularly in the formation of sulfur ylides, which are valuable intermediates in various chemical reactions. The presence of the sulfonium ion makes it a highly reactive species, capable of participating in a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylthiomethyl-dimethylsulfonium chloride can be synthesized through the reaction of dimethyl sulfide with chloromethyl methyl sulfide in the presence of a strong base. The reaction typically proceeds under mild conditions, making it a convenient method for preparing this compound .

Industrial Production Methods

In industrial settings, the production of methylthiomethyl-dimethylsulfonium chloride often involves the use of large-scale reactors where the reagents are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylthiomethyl-dimethylsulfonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with methylthiomethyl-dimethylsulfonium chloride include strong bases such as sodium hydride or potassium tert-butoxide. These reactions often occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving methylthiomethyl-dimethylsulfonium chloride include epoxides, aziridines, and cyclopropanes, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Methylthiomethyl-dimethylsulfonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylthiomethyl-dimethylsulfonium chloride involves the formation of sulfur ylides through the deprotonation of the sulfonium ion. These ylides can then participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of epoxides or aziridines. The sulfonium ion acts as a good leaving group, facilitating these transformations .

Comparison with Similar Compounds

Similar Compounds

    Dimethylsulfonium methylide: Another sulfur ylide used in similar reactions.

    Trimethylsulfonium iodide: A related sulfonium salt used in the generation of sulfur ylides.

    Dimethyloxosulfonium methylide:

Uniqueness

Methylthiomethyl-dimethylsulfonium chloride is unique due to its specific reactivity and the ease with which it can be synthesized under mild conditions. Its ability to form a variety of products through different reaction pathways makes it a versatile reagent in organic synthesis.

Properties

CAS No.

37539-98-3

Molecular Formula

C4H11ClS2

Molecular Weight

158.7 g/mol

IUPAC Name

dimethyl(methylsulfanylmethyl)sulfanium;chloride

InChI

InChI=1S/C4H11S2.ClH/c1-5-4-6(2)3;/h4H2,1-3H3;1H/q+1;/p-1

InChI Key

TWNBYHVOHJTBIB-UHFFFAOYSA-M

Canonical SMILES

CSC[S+](C)C.[Cl-]

Origin of Product

United States

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